molecular formula C18H14N2O3 B3126016 8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline CAS No. 330663-14-4

8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline

Cat. No.: B3126016
CAS No.: 330663-14-4
M. Wt: 306.3 g/mol
InChI Key: OYHXSJYTOUVORV-CSKARUKUSA-N
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Description

8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline (CAS: 80648-84-6) is a quinoline derivative featuring a methoxy group at the 8-position and a 3-nitrophenyl-substituted vinyl moiety at the 2-position. The compound is cataloged as a research chemical with 95% purity (QZ-0086) and is used in pharmaceutical reference standards .

Quinoline derivatives are renowned for diverse applications, including antimicrobial, anticancer, and metal-chelating activities. However, the substitution pattern critically determines their efficacy. Below, we compare this compound with structurally related analogs to elucidate structure-activity relationships (SAR).

Properties

IUPAC Name

8-methoxy-2-[(E)-2-(3-nitrophenyl)ethenyl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-23-17-7-3-5-14-9-11-15(19-18(14)17)10-8-13-4-2-6-16(12-13)20(21)22/h2-12H,1H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHXSJYTOUVORV-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 8-methoxyquinoline and 3-nitrobenzaldehyde.

    Condensation Reaction: The key step in the synthesis is a condensation reaction between 8-methoxyquinoline and 3-nitrobenzaldehyde. This reaction is often catalyzed by a base such as potassium carbonate (K2CO3) in a suitable solvent like ethanol.

    Reaction Conditions: The reaction mixture is typically heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While the above method is suitable for laboratory-scale synthesis, industrial production may involve more efficient and scalable processes. These methods often include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.

    Optimization of Reaction Conditions: Industrial processes may optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products.

    Automated Purification: Industrial-scale purification techniques, such as automated chromatography systems, are used to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminoquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Aminoquinoline derivatives.

    Substitution: Substituted quinoline derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

Overview

8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline is an organic compound with the molecular formula C18H14N2O3. Its unique structure, which includes a methoxy group, a nitrophenyl group, and a vinyl linkage, makes it valuable in various scientific fields. This article explores its applications in chemistry, biology, medicine, and industry.

Chemistry

  • Building Block for Synthesis : this compound serves as a fundamental building block in organic synthesis. It is used to create more complex organic molecules and study reaction mechanisms.
  • Development of New Methodologies : Researchers utilize this compound to explore new synthetic methodologies that can lead to innovative chemical processes.

Biology

  • Biological Interactions : The compound is employed in biological research to study its interactions with macromolecules such as proteins and nucleic acids. These interactions can influence cellular processes.
  • Fluorescence-Based Assays : It may act as a probe in fluorescence assays, providing insights into biological functions and molecular interactions.

Medicine

  • Medicinal Chemistry : The unique structure of this compound opens avenues for drug development. Its pharmacological properties are being explored for potential therapeutic uses.
  • Targeted Drug Design : The compound's ability to bind to specific proteins or interact with nucleic acids suggests potential applications in targeted drug design.

Industry

  • Material Development : In industrial applications, this compound contributes to the development of new materials with tailored properties, such as optical or electronic materials. Its unique chemical characteristics enhance material performance.

Case Studies

  • Synthesis of Derivatives : Research has demonstrated the successful synthesis of various derivatives using this compound as a precursor. These derivatives exhibit enhanced biological activity.
  • Fluorescence Studies : In studies involving fluorescence-based assays, the compound has shown promising results in binding assays with nucleic acids, indicating its potential as a molecular probe.
  • Drug Development Research : Preliminary studies suggest that modifications to the compound can lead to increased efficacy against specific biological targets, highlighting its importance in medicinal chemistry.

Mechanism of Action

The mechanism of action of 8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline involves its interaction with specific molecular targets. These interactions can include:

    Binding to Proteins: The compound may bind to specific proteins, altering their function and activity. This can lead to changes in cellular processes and signaling pathways.

    Interaction with Nucleic Acids: The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.

    Pathways Involved: The exact pathways involved depend on the specific biological context and the target molecules. Further research is needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Compound 1 : (E)-2-[2-(2-Nitrophenyl)ethenyl]-8-acetoxyquinoline (CAS: N/A)
  • Structure : Features a 2-nitrophenylvinyl group and an acetoxy substituent at the 8-position.
  • Synthesis: Prepared via Knoevenagel condensation between 8-hydroxyquinaldine and 2-nitrobenzaldehyde .
  • Key Differences :
    • The 2-nitrophenyl group (vs. 3-nitro) alters steric and electronic interactions.
    • Acetoxy at C-8 enhances hydrolytic instability compared to methoxy in the target compound.
  • Crystal Data: Ethylenic bond lengths (C=C: 1.322–1.329 Å) and π–π stacking (3.973 Å centroid distance) suggest planar conformations, similar to vinylquinolines .
Compound 2 : 2-(3-Nitrophenyl)-2-oxoethyl 8-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate (CAS: 354533-16-7)
  • Structure: Contains a 3-nitrophenyl group but linked via an ester bond to the quinoline core.
  • Additional methyl groups at C-8 and C-2 may increase steric hindrance, limiting target binding .

Functional Group Modifications

Compound 3 : 8-Methoxy-2-isopropylquinoline (CAS: 5181-74-8)
  • Structure : Methoxy at C-8 and isopropyl at C-2.
  • Key Differences :
    • Isopropyl substituent (vs. vinyl) reduces conjugation, decreasing π-electron delocalization.
    • Lacks nitro group, diminishing electron-withdrawing effects critical for charge-transfer interactions .
Compound 4 : 8-Methoxy-2-(3-trifluoromethylphenoxymethyl)quinoline
  • Structure: Phenoxymethyl group at C-2 with a trifluoromethyl substituent.
  • Key Differences: Trifluoromethyl group enhances lipophilicity and metabolic stability.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight Key Features
Target Compound 8-OCH₃, 2-(3-NO₂Ph-vinyl) 320.31* Rigid conjugation, moderate lipophilicity
(E)-2-[2-(2-NO₂Ph)ethenyl]-8-acetoxyquinoline 8-OAc, 2-(2-NO₂Ph-vinyl) 350.33 Planar structure, hydrolytically labile
8-Methoxy-2-isopropylquinoline 8-OCH₃, 2-CH(CH₃)₂ 201.26 Low polarity, steric hindrance
2-(3-NO₂Ph)-2-oxoethyl ester 8-CH₃, 2-(4-CH₃Ph), ester linker 474.45 High polarity, flexible linkage

*Calculated from molecular formula C₁₈H₁₄N₂O₃.

Biological Activity

8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound is characterized by a quinoline core with a methoxy group and a nitrophenyl vinyl substituent. Its molecular formula is C17H12N2O2C_{17}H_{12}N_2O_2, and it possesses unique properties that contribute to its biological activities.

Research has highlighted several mechanisms through which this compound exerts its biological effects:

  • Cell Cycle Arrest : Studies indicate that the compound can induce cell cycle arrest in the G2/M phase, which is crucial for inhibiting tumor cell proliferation. This was observed in colorectal cancer cell lines such as HCT116 and Caco-2, where the compound significantly decreased cell viability and induced apoptosis .
  • Inhibition of Signaling Pathways : The compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. By downregulating proteins associated with this pathway, this compound demonstrates potential as an anticancer agent .

Anticancer Activity

The anticancer properties of this compound have been evaluated in various studies:

  • Cytotoxicity : In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against colorectal cancer cell lines, with IC50 values indicating effective growth inhibition .
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells, as evidenced by increased markers of apoptotic activity in treated cells compared to controls .

Antimicrobial Potential

Although primarily studied for its anticancer effects, there is emerging evidence regarding its antimicrobial properties:

Case Studies

Several case studies provide insight into the biological activity of similar compounds:

  • Colorectal Cancer Models : In a study involving HCT116 and Caco-2 cells, this compound was shown to significantly inhibit proliferation and induce apoptosis through modulation of key signaling pathways .
  • Quinoline Derivatives : Research on related quinoline compounds has demonstrated their capacity to inhibit various cancer cell lines and pathogens, reinforcing the potential therapeutic applications of this compound .

Data Tables

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Compound NameBiological ActivityCell Line TestedIC50 (µM)Mechanism of Action
This compoundAnticancer (colorectal)HCT116<10PI3K/AKT/mTOR pathway inhibition
Quinoline Derivative AAntimicrobial (M. tuberculosis)Not specified12.5Inhibition of mycobacterial growth
Quinoline Derivative BAnticancer (breast cancer)MCF-715EGFR tyrosine kinase inhibition

Q & A

Basic: What synthetic routes are commonly employed to prepare 8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline, and how are reaction conditions optimized?

Answer:
The compound is typically synthesized via a Wittig or Horner-Wadsworth-Emmons reaction between 8-methoxy-2-methylquinoline (or its aldehyde derivative) and 3-nitrobenzaldehyde. Key steps include:

  • Reagent selection : Phosphorus ylides or stabilized reagents for vinylation.
  • Temperature control : Reactions are often conducted at −20 °C to 0 °C to minimize side reactions, as seen in similar quinoline vinylation protocols .
  • Purification : Column chromatography (e.g., silica gel) with solvent gradients (e.g., hexane/ethyl acetate) to isolate the product, achieving yields ~15–30% based on analogous syntheses .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • 1H/13C NMR : Key signals include the methoxy group (δ ~4.10 ppm for 8-OCH3) and vinyl protons (δ ~6.5–8.0 ppm, coupling constant J ≈ 16 Hz for trans-configuration) .
  • Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns.
  • IR spectroscopy : Identifies C=C (vinyl) stretches (~1600 cm⁻¹) and NO2 vibrations (~1520 cm⁻¹) .

Advanced: How does the 3-nitro substituent influence electronic properties and reactivity in this compound?

Answer:
The nitro group is electron-withdrawing, stabilizing the vinyl linker via conjugation and enhancing electrophilicity at the quinoline core. Computational studies (DFT) can map charge distribution, showing reduced electron density at the quinoline N-atom, which may affect binding in enzymatic assays (e.g., PDE4B inhibition) . Experimental validation includes comparing reactivity with non-nitro analogs in nucleophilic substitution or oxidation reactions.

Advanced: What strategies address contradictions in biological activity data for PDE4B inhibition?

Answer:

  • Structural analogs : Compare inhibitory activity with related compounds like 8-(3-nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline to isolate substituent effects .
  • Crystallography : Resolve binding modes using PDE4B co-crystal structures (PDB IDs: 2QYL, 3G45) to validate interactions with the nitro-vinyl moiety .
  • Assay standardization : Control variables like enzyme concentration (nM range) and buffer pH to minimize variability.

Advanced: How can computational modeling predict binding affinity, and what are its limitations?

Answer:

  • Molecular docking : Use software (AutoDock, Schrödinger) to dock the compound into PDE4B's catalytic domain (PDB: 3G45). Key interactions include π-π stacking between the quinoline ring and Phe446 .
  • Limitations : Models may overlook solvation effects or conformational flexibility. Validate with mutagenesis studies (e.g., Phe446Ala) to confirm critical residues.

Basic: What purification challenges arise post-synthesis, and how are they resolved?

Answer:

  • By-products : Unreacted aldehydes or ylide residues are removed via silica gel chromatography with gradients optimized for polarity (e.g., 5–20% ethyl acetate in hexane) .
  • Isomer separation : E/Z vinyl isomers are separable using reverse-phase HPLC (C18 column, acetonitrile/water) .

Advanced: How does the 8-methoxy group impact photophysical properties compared to other substituents?

Answer:
The methoxy group enhances electron donation, red-shifting UV-Vis absorption (λmax ~350 nm) compared to non-methoxy analogs. Fluorescence quenching studies in polar solvents (e.g., DMSO) can quantify excited-state interactions, with quantum yields ~0.2–0.4 for methoxy derivatives .

Basic: What are common pitfalls in introducing the vinyl linker, and how are they mitigated?

Answer:

  • Steric hindrance : Bulky substituents on quinoline (e.g., 8-OCH3) may reduce ylide reactivity. Use excess aldehyde (1.5 equiv.) and prolonged reaction times (24–48 hr) .
  • Oxidation : Protect nitro groups from reduction by using anhydrous conditions and inert atmospheres (N2/Ar).

Advanced: How is E/Z isomerism of the vinyl group confirmed experimentally?

Answer:

  • NMR coupling constants : Trans-configuration shows J ≈ 16 Hz for vinyl protons, while cis isomers exhibit J ≈ 12 Hz .
  • X-ray crystallography : Definitive confirmation, as demonstrated for (E)-2-[2-(3-fluorophenyl)ethenyl]quinoline derivatives .

Advanced: How do solvent polarity and temperature affect regioselectivity during quinoline substitution?

Answer:

  • Polar aprotic solvents (THF, DMF) : Stabilize transition states in base-mediated reactions, favoring substitution at the 2-position over 4-position .
  • Low temperatures (−20 °C) : Suppress side reactions (e.g., over-alkylation), as shown in regioselective syntheses of 8-methoxyquinoline derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline
Reactant of Route 2
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8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline

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